molecular formula C15H17FN4O2S B2543635 (2,4-Dimethylthiazol-5-yl)(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone CAS No. 2034326-15-1

(2,4-Dimethylthiazol-5-yl)(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone

Cat. No.: B2543635
CAS No.: 2034326-15-1
M. Wt: 336.39
InChI Key: BVGIOCYQLMWZCF-UHFFFAOYSA-N
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Description

The compound "(2,4-Dimethylthiazol-5-yl)(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone" represents a unique chemical structure that has piqued interest in several research fields. This compound is composed of a thiazole ring substituted with dimethyl groups at positions 2 and 4, a methanone group, a piperidine ring, and a fluoropyrimidine moiety. Its multifaceted structure suggests potential utility in pharmacological research and chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of "(2,4-Dimethylthiazol-5-yl)(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone" typically involves multi-step synthetic processes:

  • Thiazole ring formation: The initial step includes the condensation of 2-amino-4,5-dimethylthiophene with formic acid and formaldehyde to yield the thiazole ring.

  • Piperidine ring attachment: The thiazole derivative is then subjected to nucleophilic substitution with piperidine in the presence of a base like potassium carbonate.

  • Incorporation of fluoropyrimidine moiety:

Industrial Production Methods

In industrial settings, this compound is produced through large-scale synthesis that optimizes yield and minimizes impurities. Techniques like continuous flow synthesis and the use of automated reactors are employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: It can undergo oxidation reactions, particularly at the thiazole ring, forming sulfoxides and sulfones.

  • Reduction: Reduction reactions can target the carbonyl group, potentially converting it into corresponding alcohols.

  • Substitution: The compound is prone to nucleophilic and electrophilic substitutions, especially at the fluoropyrimidine ring.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often utilized.

  • Substitution: Reagents like halides and organometallics under varied conditions (e.g., base or acid catalysis) are typically employed.

Major Products Formed

  • Oxidation products like sulfoxides and sulfones.

  • Reduced alcohol derivatives.

  • Various substituted derivatives on the fluoropyrimidine ring.

Scientific Research Applications

Chemistry

This compound serves as a versatile intermediate in organic synthesis, aiding the construction of complex molecules and the study of reaction mechanisms.

Biology

In biological research, it can act as a probe for studying enzymatic activity due to its reactive functional groups.

Medicine

Potential pharmaceutical applications include its use as a lead compound in drug design, particularly targeting enzymatic pathways implicated in diseases.

Industry

Industrially, it may find use in the production of specialty chemicals and as a reagent in analytical chemistry.

Mechanism of Action

The mechanism by which the compound exerts its effects

Its biological activity is often attributed to the interaction of the fluoropyrimidine moiety with specific enzymes or receptors, disrupting normal biological processes.

Molecular Targets and Pathways Involved

Common molecular targets include kinases and proteases, with pathways such as signal transduction and cell cycle regulation being affected.

Comparison with Similar Compounds

When compared to other thiazole and piperidine derivatives, "(2,4-Dimethylthiazol-5-yl)(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone" stands out due to the unique presence of the fluoropyrimidine group, offering distinct reactivity and potential pharmacological activity.

Similar Compounds

  • Thiazole-based: Compounds like 2-amino-4,5-dimethylthiazole.

  • Piperidine-based: 1-(2,4-Dimethylthiazol-5-yl)piperidine.

  • Fluoropyrimidine-based: 5-Fluorouracil derivatives.

Conclusion

"this compound" is a compound with significant potential across various scientific domains. Its unique structure and reactivity make it a valuable subject of study in chemistry, biology, medicine, and industrial applications. Further research could unveil new applications and enhance our understanding of its properties.

Properties

IUPAC Name

(2,4-dimethyl-1,3-thiazol-5-yl)-[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN4O2S/c1-9-13(23-10(2)19-9)14(21)20-5-3-4-12(8-20)22-15-17-6-11(16)7-18-15/h6-7,12H,3-5,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVGIOCYQLMWZCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)N2CCCC(C2)OC3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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